molecular formula C25H28N2O6S B12212913 4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12212913
M. Wt: 484.6 g/mol
InChI Key: QILPQSUWNDOZDU-UHFFFAOYSA-N
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Description

4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine core, a piperidine sulfonyl group, and an oxoethyl substituent. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzoxazepine Core: This is achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, and a suitable electrophile.

    Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the benzoxazepine core using a piperidine sulfonyl chloride reagent under basic conditions.

    Addition of the Oxoethyl Substituent:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine sulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function.

    Interact with Receptors: The compound can interact with specific receptors on the cell surface, leading to changes in cellular signaling pathways.

    Modulate Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:

    3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2-one: This compound shares a similar piperidine sulfonyl group but has a different core structure.

    Ethyl 4-oxo-1-piperidinecarboxylate: This compound contains a piperidine ring and an oxo group but lacks the benzoxazepine core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

4-[2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C25H28N2O6S/c1-17(2)23-25(30)27(24(29)20-8-4-5-9-22(20)33-23)16-21(28)18-10-12-19(13-11-18)34(31,32)26-14-6-3-7-15-26/h4-5,8-13,17,23H,3,6-7,14-16H2,1-2H3

InChI Key

QILPQSUWNDOZDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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